N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and an oxan-4-ylmethyl group, all connected through an ethanediamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxan-4-ylmethyl intermediate: This step involves the reaction of 2-methoxyphenyl with an appropriate oxane derivative under acidic or basic conditions to form the oxan-4-ylmethyl intermediate.
Cyclopentylation: The oxan-4-ylmethyl intermediate is then reacted with cyclopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the cyclopentylated product.
Amidation: The final step involves the reaction of the cyclopentylated product with ethanediamine under appropriate conditions to form N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxan-4-ylmethyl group can be reduced to form simpler alcohol derivatives.
Substitution: The ethanediamide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N’-{[4-(2-hydroxyphenyl)oxan-4-yl]methyl}ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-cyclopentyl-N’-{[4-(2-chlorophenyl)oxan-4-yl]methyl}ethanediamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-9-5-4-8-16(17)20(10-12-26-13-11-20)14-21-18(23)19(24)22-15-6-2-3-7-15/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWKNGTTIMIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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